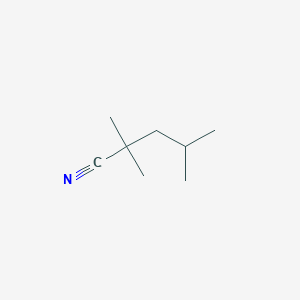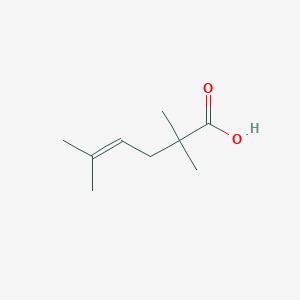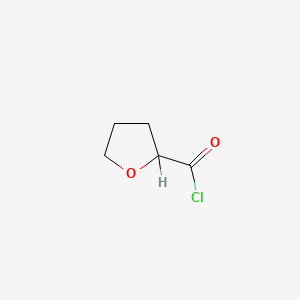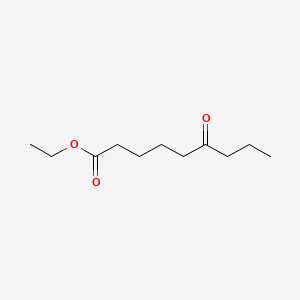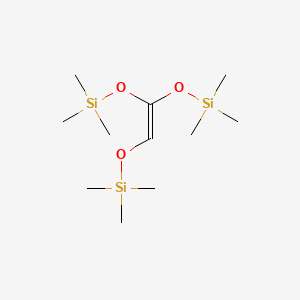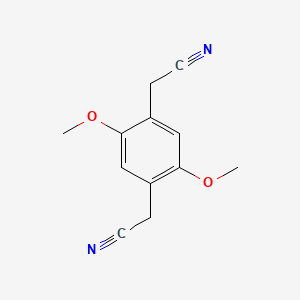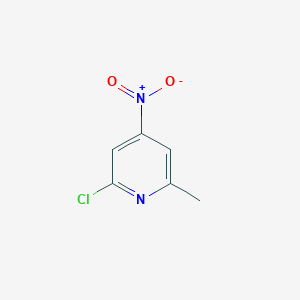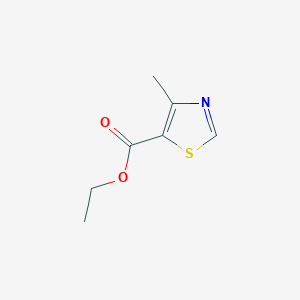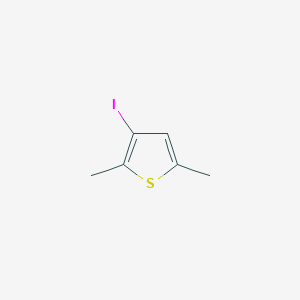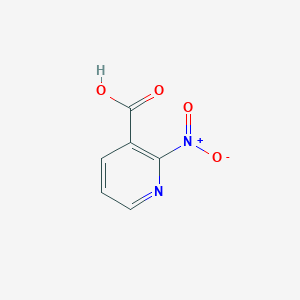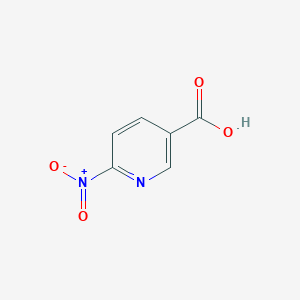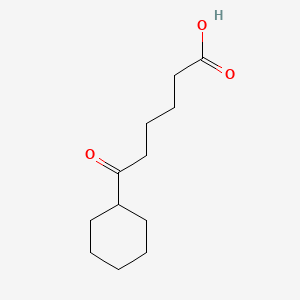
6-Cyclohexyl-6-oxohexansäure
Übersicht
Beschreibung
6-Cyclohexyl-6-oxohexanoic acid is a bifunctional carboxylic acid with the molecular formula C12H20O3 It is characterized by the presence of a cyclohexyl group attached to a hexanoic acid chain with a ketone functional group at the sixth carbon position
Wissenschaftliche Forschungsanwendungen
6-Cyclohexyl-6-oxohexanoic acid has several scientific research applications:
Biology: The compound is studied for its potential role in biochemical pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific functional properties .
Wirkmechanismus
Target of Action
It is known that carboxylic acids, such as 6-cyclohexyl-6-oxohexanoic acid, can interact with various biological targets, including enzymes and receptors .
Biochemical Pathways
6-Cyclohexyl-6-oxohexanoic acid is involved in the liquid-phase oxidation of cyclohexane . It can be formed by the decomposition of 2-hydroperoxycyclohexanone via nonradical and radical routes, as well as by the oxidation of 2-hydroxycyclohexanone with peroxide compounds . These processes are part of the larger biochemical pathways involving cyclohexane and its derivatives .
Result of Action
It is known that the compound is involved in the liquid-phase oxidation of cyclohexane, which suggests that it may have roles in related biochemical processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Cyclohexyl-6-oxohexanoic acid. For instance, the liquid-phase oxidation of cyclohexane, a process in which this compound is involved, is most often carried out in the presence of cobalt compounds at temperatures of 423—433 K and a pressure of 0.8—1.0 MPa . These conditions could potentially influence the action of 6-Cyclohexyl-6-oxohexanoic acid.
Biochemische Analyse
Biochemical Properties
6-Cyclohexyl-6-oxohexanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the oxidation of cyclohexane, such as cyclohexanol dehydrogenase and cyclohexanone monooxygenase . These enzymes facilitate the conversion of cyclohexane to cyclohexanol and subsequently to cyclohexanone, which can further be oxidized to form 6-Cyclohexyl-6-oxohexanoic acid. The compound also interacts with peroxidase enzymes, which aid in its formation through the oxidation of 2-hydroxycyclohexanone .
Cellular Effects
6-Cyclohexyl-6-oxohexanoic acid influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving oxidative stress responses. The compound can modulate gene expression related to antioxidant defense mechanisms, leading to increased production of enzymes like superoxide dismutase and catalase . Additionally, 6-Cyclohexyl-6-oxohexanoic acid impacts cellular metabolism by altering the flux of metabolites through pathways such as the tricarboxylic acid cycle and fatty acid oxidation .
Molecular Mechanism
At the molecular level, 6-Cyclohexyl-6-oxohexanoic acid exerts its effects through several mechanisms. It binds to specific active sites on enzymes, either inhibiting or activating their catalytic functions. For instance, it can inhibit the activity of cyclohexanol dehydrogenase by competing with cyclohexanol for the enzyme’s active site . Additionally, 6-Cyclohexyl-6-oxohexanoic acid can induce changes in gene expression by acting as a ligand for transcription factors involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Cyclohexyl-6-oxohexanoic acid change over time. The compound is relatively stable under standard conditions but can degrade when exposed to high temperatures or strong oxidizing agents . Long-term studies have shown that prolonged exposure to 6-Cyclohexyl-6-oxohexanoic acid can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of 6-Cyclohexyl-6-oxohexanoic acid vary with different dosages in animal models. At low doses, the compound has been shown to enhance antioxidant defenses and improve metabolic efficiency . At high doses, it can induce toxic effects, including oxidative damage to cellular components and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range elicits beneficial effects, while doses beyond this range result in adverse outcomes .
Metabolic Pathways
6-Cyclohexyl-6-oxohexanoic acid is involved in several metabolic pathways. It is primarily metabolized through the oxidation of cyclohexane derivatives, with key enzymes such as cyclohexanol dehydrogenase and cyclohexanone monooxygenase playing crucial roles . The compound can also influence metabolic flux by altering the levels of intermediates in pathways like the tricarboxylic acid cycle and fatty acid oxidation .
Transport and Distribution
Within cells and tissues, 6-Cyclohexyl-6-oxohexanoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its lipophilicity and the presence of specific transport proteins .
Subcellular Localization
6-Cyclohexyl-6-oxohexanoic acid exhibits distinct subcellular localization patterns. It is often found in mitochondria, where it can influence metabolic processes and oxidative stress responses . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific organelles . These localization patterns are crucial for its activity and function within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Cyclohexyl-6-oxohexanoic acid can be synthesized through the oxidation of cyclohexane derivatives. One common method involves the oxidation of 2-hydroxycyclohexanone with peroxide compounds. The reaction typically occurs in the presence of cobalt naphthenate as a catalyst at elevated temperatures (around 150°C) and pressures (0.8-1.0 MPa) .
Industrial Production Methods: In industrial settings, the production of 6-cyclohexyl-6-oxohexanoic acid often involves the liquid-phase oxidation of cyclohexane. This process yields various carboxylic acids, including 6-cyclohexyl-6-oxohexanoic acid, as by-products. The reaction conditions are optimized to maximize the yield of the desired product while minimizing the formation of unwanted by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Cyclohexyl-6-oxohexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized at the C(5)-H bonds to form 5-oxopentanoic acid and glutaric acid .
Reduction: Reduction of the ketone group can yield 6-cyclohexylhexanoic acid.
Substitution: The carboxylic acid group can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Peroxide compounds and cobalt naphthenate catalyst.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.
Major Products:
Oxidation: 5-oxopentanoic acid, glutaric acid.
Reduction: 6-cyclohexylhexanoic acid.
Esterification: Cyclohexyl esters of mono- and dicarboxylic acids .
Vergleich Mit ähnlichen Verbindungen
6-Cyclohexyl-6-oxohexanoic acid can be compared with other similar bifunctional carboxylic acids, such as:
Adipic acid: A widely used industrial chemical with similar oxidation pathways.
6-Hydroxyhexanoic acid: Another bifunctional carboxylic acid formed during the oxidation of cyclohexane.
Valeric acid: A monofunctional carboxylic acid with a shorter carbon chain.
Eigenschaften
IUPAC Name |
6-cyclohexyl-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c13-11(8-4-5-9-12(14)15)10-6-2-1-3-7-10/h10H,1-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWAGYWPYYIURG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339707 | |
| Record name | 6-Cyclohexyl-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20606-25-1 | |
| Record name | 6-Cyclohexyl-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


